3-phenylbut-2-enoic acid, also known as 2-butenoic acid, 3-phenyl-, is a prochiral compound with the molecular formula . This compound features a double bond between the second and third carbon atoms, along with a phenyl group attached to the third carbon. It is notable for its potential applications in the synthesis of chiral pharmaceuticals and other organic compounds due to its unique structural properties .
This compound is classified as an unsaturated carboxylic acid due to the presence of both a carboxylic acid functional group and a double bond in its structure. It is part of the broader category of alkenoic acids, which are characterized by their carbon-carbon double bonds.
The synthesis of 3-phenylbut-2-enoic acid can be achieved through several methods, with one notable approach involving the reaction of an appropriate aldehyde with a vinyl compound. A common synthetic route includes:
The purification of synthesized 3-phenylbut-2-enoic acid often involves recrystallization techniques, utilizing solvents like petroleum ether and ethyl acetate in specific ratios to achieve high purity levels. Analytical techniques such as Nuclear Magnetic Resonance spectroscopy are employed to confirm the structure and purity of the product, revealing characteristic chemical shifts that correspond to its molecular structure .
3-phenylbut-2-enoic acid is versatile in terms of reactivity. Notable reactions include:
The reaction conditions for these transformations vary; for example, oxidation may require oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
The mechanism by which 3-phenylbut-2-enoic acid exerts its effects in biological systems primarily relates to its role as an intermediate in synthetic pathways for pharmaceuticals. Its prochiral nature allows it to participate in enantioselective synthesis, leading to compounds that may exhibit specific biological activities.
Research indicates that derivatives of this compound have been studied for their potential therapeutic effects, including anti-inflammatory and analgesic properties .
3-phenylbut-2-enoic acid appears as a white solid at room temperature, with a melting point range indicating good thermal stability.
This compound is soluble in organic solvents like ethanol and ether but has limited solubility in water due to its hydrophobic phenyl group. Its reactivity profile allows it to participate in various organic reactions, making it valuable for synthetic organic chemistry.
3-phenylbut-2-enoic acid finds applications in several scientific fields:
3-Phenylbut-2-enoic acid serves as a model substrate for enantioselective CuH-catalyzed reductive amidation, enabling direct conversion to β-chiral amides under mild conditions. This methodology employs a precatalyst system—typically (S)-CuCatMix (2.5–5 mol%)—activated by a hydrosilane reducing agent (DMMS or TMDS) in THF solvent. Key advantages include: Table 1: Optimized Conditions for Reductive Amidation | Hydrosilane | Temperature | Time | Yield | ee (%) | |-----------------|-----------------|----------|-----------|------------| | DMMS | RT | 36 min | 85% | 96 | | TMDS | 40°C | 2 h | 82% | 95 | - Catalyst Loading: As low as 1 mol% achieves full conversion at 1 mmol scale [1] - Functional Group Tolerance: Unaffected by heteroarenes, halides, and alkyl chlorides in the β-position [1] - Mechanistic Role: The acid undergoes in situ silylation to form reactive silyl ester intermediates (e.g., 6a-c), which are consumed before amide formation [1]
The β-methyl-β-phenyl substitution pattern in 3-phenylbut-2-enoic acid enables high stereocontrol during CuH-catalyzed amidation. Nucleophile scope includes secondary amines like diethylamine and chiral amines such as (S)-(–)-N,α-dimethylbenzylamine, yielding amide 3c with 61% yield and >95% ee [1]. Critical stereochemical outcomes: Table 2: Representative β-Chiral Amides from 3-Phenylbut-2-enoic Acid | Amine | Product | Yield (%) | ee (%) | |--------------------------------|-------------|---------------|------------| | Diethylamine | 3a | 85 | 96 | | 4-Hydroxypiperidine | 3b | 78 | 94 | | (S)-N,α-Dimethylbenzylamine | 3c | 61 | >95 | - Steric Influence: Diminished enantioselectivity observed with β-alkyl chloride substituents (e.g., 3m, 75:25 er) [1] - Heterocycle Compatibility: Pyridine, indole, and pyrazole substituents do not erode enantioselectivity (>90% ee) [1]
CuH catalysis enables two distinct pathways for 3-phenylbut-2-enoic acid transformation: - Path A (Reductive Amidation): Proceeds via 1,4-reduction of silyl ester intermediates to copper enolates, followed by ketene formation and nucleophilic amine addition [1] - Path B (Aldehyde Synthesis): Generates β-chiral aldehydes (e.g., 2a) via ketene reduction, bypassing amide formation [2] Table 3: Pathway Differentiation Evidence | Observation | Path A Support | Path B Support | |----------------------------------------------|--------------------|--------------------| | Unsaturated amide 8 inert under standard conditions | ✓ | ✗ | | Z-silyl enol ether predominance (18:1 ratio) | ✗ | ✓ | | NMR detection of silyl esters 6a-c | ✓ | N/A | Key evidence against Path B: Unsaturated amide 8 derived from 3-phenylbut-2-enoic acid shows <10% conversion to reduced amide 7 under CuH conditions [1].
Mechanistic studies confirm ketenes as pivotal intermediates in both reductive amidation and aldehyde synthesis: - Ketene Formation: β-Elimination from Cu enolates generates ketenes, detected indirectly via Z-selective trapping (e.g., 18:1 Z/E ratio in silyl enol ethers) [2] - Nucleophile-Dependent Fate: - Amine presence: Ketenes intercepted to form β-chiral amides [1] - No nucleophile: Ketene reduction yields β-chiral aldehydes via Z-silyl enol ethers [2] DFT calculations support ketene intermediacy, showing feasible barriers: hydrocupration (18.2 kcal/mol) and ketene formation (16.9 kcal/mol) [2]. The Z-preference aligns with steric minimization in the ketene reduction transition state.
Hydrosilane selection critically influences reaction efficiency and stereoselectivity: Table 4: Hydrosilane Comparison in CuH Catalysis | Parameter | DMMS | TMDS | Function | |---------------------|-------------------|-------------------|----------------------------------| | Reductive Amidation | RT, 85% yield | 40°C, 82% yield | Stoichiometric reductant | | Aldehyde Synthesis | Not reported | Standard reductant| Ketene trapping agent | | Mechanistic Role | Accelerates silyl ester formation | Enables higher-temperature reactions | Regenerates LCuH species via σ-bond metathesis | - DMMS (Me(OMe)₂SiH): Enables room-temperature amidation but decomposes above 40°C [1] - TMDS (Ph₂SiH₂): Tolerates elevated temperatures (40°C) for challenging substrates [1] - Catalyst Regeneration: Both silanes facilitate σ-bond metathesis with LCuH–ketene adducts, releasing silyl enol ethers and regenerating active CuH species [2]
Table 5: Key Compounds Derived from 3-Phenylbut-2-enoic Acid | Compound | Structure | Reaction | |----------------|-----------------------------------|-----------------------------| | 1a | (E)-3-Phenylbut-2-enoic acid | Starting material | | 2a | (S)-3-Phenylbutanal | CuH reduction product | | 3a/7 | N,N-Diethyl-3-phenylbutanamide | Reductive amidation product | | 6a-c | Silyl ester intermediates | Observed via NMR | | 8 | Unsaturated amide | Mechanistic probe |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7